molecular formula C8H7F3N2O2 B13085102 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine

Cat. No.: B13085102
M. Wt: 220.15 g/mol
InChI Key: RXNATEYXVVXZPI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H7F3N2O2 It is characterized by the presence of trifluoromethyl and nitrophenyl groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine typically involves the reaction of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as amino, hydroxyl, or alkyl groups, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and nitrophenyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical properties and reactivity.

Biological Activity

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and a nitrophenyl moiety, which contribute to its unique chemical behavior. Its molecular formula is C8H8F3N2O2C_8H_8F_3N_2O_2, and it exhibits significant lipophilicity due to the trifluoromethyl group, influencing its interaction with biological systems.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. The compound has been evaluated in vitro against various cancer cell lines, showing promising results:

  • MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 0.65 µM.
  • HeLa (cervical cancer) : Demonstrated moderate cytotoxicity with an IC50 value of 1.5 µM.
  • PANC-1 (pancreatic cancer) : Showed lower activity with an IC50 value of 5.0 µM.

These findings suggest that the compound could be a potential candidate for further development as an anticancer agent.

The mechanism through which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Western blot analyses have revealed increased levels of pro-apoptotic proteins such as p53 and caspase-3 in treated cells, indicating that the compound may activate intrinsic apoptotic pathways.

Comparative Biological Activity

To contextualize the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameIC50 (µM)Targeted Cancer Cell Line
This compound0.65MCF-7
Combretastatin-A40.76MCF-7
Tamoxifen0.79MCF-7

This table illustrates that while this compound exhibits competitive potency against established anticancer agents like Combretastatin-A4 and Tamoxifen, further structural modifications may enhance its efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Antitumor Activity :
    • A study published in MDPI highlighted that modifications in the phenyl ring significantly affect the anticancer activity of related compounds. The introduction of electron-withdrawing groups (EWGs) was found to decrease antiproliferative potency .
  • Molecular Docking Studies :
    • Molecular docking simulations have suggested strong hydrophobic interactions between the aromatic rings of similar compounds and their target receptors. This indicates a potential pathway for optimizing the binding affinity and selectivity of this compound.
  • In Vivo Studies :
    • Preliminary in vivo studies are needed to assess the pharmacokinetics and toxicity profile of this compound. Current research focuses on evaluating its effects in animal models to better understand its therapeutic potential.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-nitrophenyl)ethanamine

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)7(12)5-1-3-6(4-2-5)13(14)15/h1-4,7H,12H2

InChI Key

RXNATEYXVVXZPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)[N+](=O)[O-]

Origin of Product

United States

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